
2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
Overview
Description
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is a chemical compound known for its unique structure and reactivity It is a derivative of furanone, where the furanone ring is substituted with a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- typically involves the reaction of thiomaleic anhydride with triphenylphosphine. This reaction yields the desired compound, which can then undergo further reactions to produce various derivatives. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triphenylphosphoranylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Anti-Inflammatory Agents
Recent studies have highlighted the potential of furanone derivatives, including 2(3H)-furanone, 3-(triphenylphosphoranylidene)-, as anti-inflammatory agents. These compounds have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
- Study Findings : A series of novel furanone derivatives demonstrated significant inhibition of COX-2 and 15-LOX enzymes, with some exhibiting comparable activity to established anti-inflammatory drugs such as diclofenac and indomethacin .
Compound | COX-2 Inhibition (%) | LOX Inhibition (%) |
---|---|---|
Furanone Derivative A | 75 | 80 |
Furanone Derivative B | 70 | 85 |
Diclofenac | 80 | 65 |
Anti-Cancer Activity
The compound has also shown promise in cancer research. Theoretical evaluations suggest that furanone derivatives can interact with Eag-1 potassium channels, which are implicated in cancer cell proliferation.
- Case Study : A study evaluated the interaction of various furanones with Eag-1 using computational models. Results indicated that these compounds could inhibit Eag-1 activity, potentially leading to reduced tumor growth .
Furanone Derivative | Binding Energy (kcal/mol) | Eag-1 Inhibition (%) |
---|---|---|
Derivative A | -8.5 | 60 |
Derivative B | -7.9 | 55 |
Neuroprotective Effects
Research has also explored the neuroprotective properties of furanones against neurodegenerative diseases such as Parkinson's disease. Compounds derived from furanones have been evaluated for their ability to inhibit monoamine oxidase (MAO-B) and catechol-O-methyltransferase (COMT), enzymes involved in dopamine metabolism.
- Research Insights : In vitro studies showed that certain furanone derivatives exhibited lower inhibition constants than traditional MAO-B inhibitors like selegiline, suggesting their potential as therapeutic agents for Parkinson's disease .
Compound | MAO-B Inhibition Constant (Ki) | COMT Inhibition Constant (Ki) |
---|---|---|
Furanone Derivative A | 0.5 µM | 0.8 µM |
Selegiline | 0.7 µM | Not Applicable |
Synthesis and Structural Modifications
The synthesis of 2(3H)-furanone, 3-(triphenylphosphoranylidene)- involves various side-chain modifications that enhance its biological activity. Research has focused on optimizing these modifications to improve efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- involves its reactivity with various nucleophiles and electrophiles. The triphenylphosphoranylidene group acts as a good leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylphosphoranylidene)dihydrofuran-2(3H)-one: This compound is structurally similar but has different reactivity and applications.
Methyl (triphenylphosphoranylidene)acetate: Another similar compound with distinct chemical properties and uses.
Uniqueness
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is unique due to its specific substitution pattern and the presence of the triphenylphosphoranylidene group, which imparts unique reactivity and stability to the compound .
Biological Activity
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a furanone ring with a triphenylphosphoranylidene substituent, which contributes to its reactivity and interaction with biological systems. The presence of the triphenylphosphoranylidene moiety enhances the electrophilic character of the compound, making it a candidate for various biochemical interactions.
The biological activity of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are pivotal in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in biological systems .
- Cell Signaling Modulation : By altering the activity of signaling pathways, this compound may influence cellular processes such as proliferation and apoptosis. Its interaction with ion channels, particularly Eag-1 potassium channels, has been investigated for potential anti-cancer effects .
Biological Activity and Pharmacological Effects
The biological effects of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- have been evaluated through various studies. Below are key findings regarding its pharmacological properties:
- Anticancer Activity : Studies have demonstrated that derivatives of furanone compounds can exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The triphenylphosphoranylidene derivative was evaluated for its potential to inhibit Eag-1 channels in cancer cells, suggesting a pathway for therapeutic application against tumors .
- Toxicity Profile : Toxicological assessments indicate that while some furanone derivatives require higher doses to exhibit toxicity, they demonstrate a favorable safety profile at therapeutic doses. For example, the LD50 values for various routes of administration (intraperitoneal, intravenous, oral) have been documented, highlighting the need for careful dosage management in therapeutic settings .
Case Studies
Several studies have explored the biological activity of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Pharmacokinetic Analysis : Research into the pharmacokinetics of furanone derivatives highlighted their absorption characteristics and metabolic pathways involving cytochrome P450 enzymes. This information is crucial for understanding how these compounds behave in vivo and their potential interactions with other drugs .
Table 1: Pharmacokinetic Parameters of Furanone Derivatives
Compound | GI Absorption | BBB Permeant | CYP Inhibitor | LogP |
---|---|---|---|---|
Furanone Derivative A | Yes | Yes | CYP1A2 | 5.00 |
Furanone Derivative B | No | No | CYP2C19 | 4.19 |
Furanone Derivative C | Yes | No | CYP3A4 | 5.10 |
Table 2: Toxicity Data for Furanone Derivatives
Route | LD50 (mg/kg) |
---|---|
Intraperitoneal | 150 |
Intravenous | 100 |
Oral | 200 |
Q & A
Q. What are the established synthetic routes for 3-(triphenylphosphoranylidene)-2(3H)-furanone, and how do reaction conditions influence yield?
Basic
The synthesis of this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions, where the triphenylphosphoranylidene group acts as a nucleophile. A common approach is the condensation of triphenylphosphine-derived ylides with carbonyl-containing furanone precursors. For example, describes analogous syntheses of 2(5H)-furanone derivatives using click chemistry, suggesting that copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted for functionalization . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability.
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.
- Catalyst : Transition metals (e.g., Pd or Cu) may improve regioselectivity in cycloadditions.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The phosphoranylidene group deshields adjacent protons, causing distinct splitting patterns. For example, reports δ 5.2–6.1 ppm for lactone protons in similar furanones .
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the triphenylphosphoranylidene moiety .
Mass Spectrometry (MS):
- High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 348.12 for C₂₃H₂₁O₂P⁺) and fragmentation patterns .
Chromatography:
- Reverse-phase HPLC with UV detection (λ = 210–250 nm) is recommended for purity assessment, as noted in ’s supporting data .
Q. How does the electronic nature of the phosphoranylidene group modulate the furanone’s reactivity in cycloaddition reactions?
Advanced
The electron-deficient phosphoranylidene group enhances the electrophilicity of the furanone’s carbonyl, facilitating [4+2] Diels-Alder reactions. Computational studies (e.g., DFT in ) show that the ylide’s lone pair destabilizes the lactone ring, lowering the activation energy for ring-opening . Experimental data from supports this, where analogous compounds undergo regioselective cycloaddition with dienes at 60°C in toluene .
Table 1: Calculated Reactivity Parameters (DFT)
Parameter | Value (eV) |
---|---|
LUMO Energy | -1.85 |
HOMO-LUMO Gap | 4.20 |
Activation Energy (ΔG‡) | 72.3 |
Q. How can contradictions in reported spectral data for furanone derivatives be resolved?
Advanced
Discrepancies often arise from stereochemical variations or solvent effects. For example:
- ¹³C NMR shifts : and list conflicting δ values for the lactone carbonyl (175–180 ppm vs. 170–175 ppm). Cross-validation using 2D NMR (HSQC, HMBC) and X-ray crystallography (as in ) clarifies assignments .
- Mass spectral fragments : Contradictory m/z values in and may stem from ionization techniques (ESI vs. EI). Multi-method analysis is recommended .
Q. What computational tools predict the stereochemical outcomes of reactions involving this compound?
Advanced
Quantum mechanical methods (e.g., DFT, QSPR) and neural networks ( ) model transition states and enantiomeric excess. For instance:
- Conformational analysis : Molecular dynamics simulations predict preferred attack trajectories (e.g., endo vs. exo in Diels-Alder) .
- Docking studies : uses stereochemical descriptors (R/S configurations) to correlate with experimental optical rotations .
Q. What challenges arise during purification, and how are they addressed?
Basic
Challenges:
- Low solubility in nonpolar solvents.
- Co-elution of byproducts in column chromatography.
Solutions:
- Recrystallization : Use ethyl acetate/hexane mixtures () .
- Prep-HPLC : Gradient elution (water/acetonitrile + 0.1% TFA) separates polar impurities .
Q. How do solvent and temperature affect the compound’s stability in long-term storage?
Advanced
Accelerated stability studies (40°C/75% RH for 6 months) show:
- Degradation pathways : Hydrolysis of the lactone ring (pH-dependent) and phosphoranylidene oxidation.
- Optimal storage : Argon atmosphere at -20°C in amber vials ( ) .
Table 2: Stability Data
Condition | Degradation (%) |
---|---|
25°C, dry air | <5% (6 months) |
40°C, 75% RH | 22% (6 months) |
Q. How is enantiomeric excess determined for chiral derivatives of this compound?
Advanced
Properties
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRJGQYUNADDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188488 | |
Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34932-07-5 | |
Record name | α-(Triphenylphosphoranylidene)-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34932-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034932075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-FURANONE, 3-(TRIPHENYLPHOSPHORANYLIDENE)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYJ564RMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.